molecular formula C17H19N3S B12128555 (2E)-2-[(2E)-(cyclohex-3-en-1-ylmethylidene)hydrazinylidene]-5-methyl-4-phenyl-2,3-dihydro-1,3-thiazole

(2E)-2-[(2E)-(cyclohex-3-en-1-ylmethylidene)hydrazinylidene]-5-methyl-4-phenyl-2,3-dihydro-1,3-thiazole

Cat. No.: B12128555
M. Wt: 297.4 g/mol
InChI Key: UJESCUXYJPHILH-LDADJPATSA-N
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Description

N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]-5-methyl-4-phenyl-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a phenyl group, and a cyclohexene moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]-5-methyl-4-phenyl-1,3-thiazol-2-amine typically involves a multi-step process. One common method starts with the preparation of the thiazole ring through the cyclization of appropriate precursors. The cyclohexene moiety is then introduced via a condensation reaction with an aldehyde or ketone. The final step involves the formation of the imine linkage by reacting the intermediate with an amine under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient synthesis of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]-5-methyl-4-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The phenyl and thiazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products:

Scientific Research Applications

N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]-5-methyl-4-phenyl-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]-5-methyl-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

  • N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]-5-methyl-4-phenyl-1,3-thiazol-2-amine shares structural similarities with other thiazole derivatives, such as 2-aminothiazole and 4-phenylthiazole.
  • Other similar compounds include various imine derivatives and cyclohexene-containing molecules.

Uniqueness: The uniqueness of N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]-5-methyl-4-phenyl-1,3-thiazol-2-amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H19N3S

Molecular Weight

297.4 g/mol

IUPAC Name

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-5-methyl-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C17H19N3S/c1-13-16(15-10-6-3-7-11-15)19-17(21-13)20-18-12-14-8-4-2-5-9-14/h2-4,6-7,10-12,14H,5,8-9H2,1H3,(H,19,20)/b18-12+

InChI Key

UJESCUXYJPHILH-LDADJPATSA-N

Isomeric SMILES

CC1=C(N=C(S1)N/N=C/C2CCC=CC2)C3=CC=CC=C3

Canonical SMILES

CC1=C(N=C(S1)NN=CC2CCC=CC2)C3=CC=CC=C3

Origin of Product

United States

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